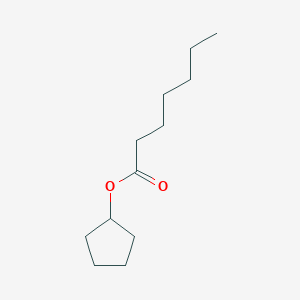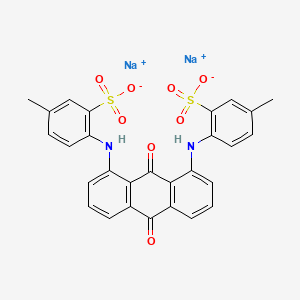
4-(Decyloxy)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decyloxy)-N-phenylaniline is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N-phenylaniline typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxyphenol.
Formation of 4-(Decyloxy)aniline: The 4-decyloxyphenol is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-decyloxy-2-nitrophenol. This intermediate is subsequently reduced using a reducing agent like iron powder in acidic conditions to produce 4-(decyloxy)aniline.
N-Phenylation: Finally, the 4-(decyloxy)aniline undergoes N-phenylation through a reaction with bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Decyloxy)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
4-(Decyloxy)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 4-(Decyloxy)-N-phenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-(Decyloxy)benzaldehyde
- 4-(Decyloxy)benzoic acid
- 4-(Decyloxy)phenol
Uniqueness
4-(Decyloxy)-N-phenylaniline stands out due to its unique combination of a decyloxy group and an aniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in materials science and organic electronics.
特性
CAS番号 |
13087-08-6 |
|---|---|
分子式 |
C22H31NO |
分子量 |
325.5 g/mol |
IUPAC名 |
4-decoxy-N-phenylaniline |
InChI |
InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-12-19-24-22-17-15-21(16-18-22)23-20-13-10-9-11-14-20/h9-11,13-18,23H,2-8,12,19H2,1H3 |
InChIキー |
QEPYBOPHVKJHRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


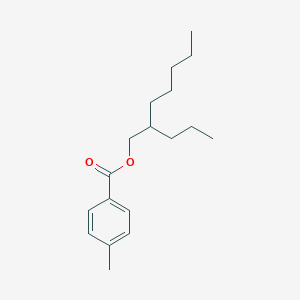
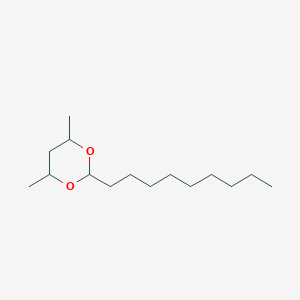
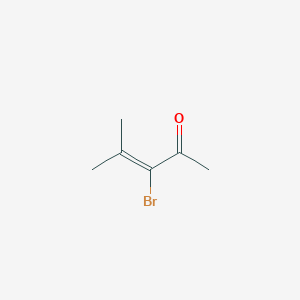
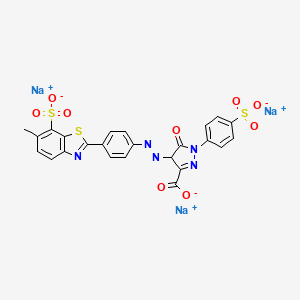


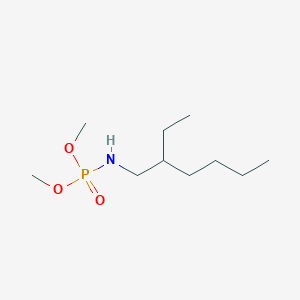
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)


